molecular formula C12H14N2O2 B3198031 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione CAS No. 1008672-28-3

5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione

Cat. No. B3198031
CAS RN: 1008672-28-3
M. Wt: 218.25 g/mol
InChI Key: DZQBERLZHSXCLX-UHFFFAOYSA-N
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Description

5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular weight of 218.26 . It is also known by its IUPAC name, 5-(4-isopropylphenyl)-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecular structure of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14N2O2/c1-7(2)8-3-5-9(6-4-8)10-11(15)14-12(16)13-10/h3-7,15H,1-2H3,(H2,13,14,16) .

Scientific Research Applications

Pharmacological Evaluation and Potential Antidepressant and Anxiolytic Activity

Research on derivatives of 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione, such as those with an arylpiperazinylpropyl moiety, revealed their potential as antidepressants and anxiolytics. One compound, in particular, demonstrated notable antidepressant effects in mice, surpassing imipramine, without affecting locomotor activity. These compounds interact with 5-HT(1A) and 5-HT(2A) receptors, indicating their possible application in treating depression and anxiety disorders (Czopek et al., 2010).

DNA Binding Studies and Potential Anticancer Applications

Imidazolidine derivatives including 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione have shown significant DNA binding affinity. This characteristic is crucial in the context of cancer research, as some derivatives exhibit potential as effective anticancer drugs. Their DNA binding propensity is comparable or even superior to many clinically used anticancer drugs, making them promising candidates for further investigation in cancer treatment (Shah et al., 2013).

Synthesis and Molecular Characteristics

Studies on the synthesis and characterization of imidazolidine derivatives, including 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione, provide insights into their molecular properties. These studies contribute to a better understanding of the compound's potential applications in various fields of medicine and pharmacology (Klásek et al., 2010).

Anticonvulsant Activity

Some derivatives of imidazolidine-2,4-dione have been explored for their anticonvulsant properties. These compounds have shown effectiveness in seizure tests, with certain molecules demonstrating more potent anticonvulsant effects than standard drugs like phenytoin and ethosuximide. This highlights their potential as new therapeutic agents in epilepsy treatment (Byrtus et al., 2011).

Future Directions

The future directions for research on 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione and similar compounds could include further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have potential for development into therapeutic agents.

properties

IUPAC Name

5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)8-3-5-9(6-4-8)10-11(15)14-12(16)13-10/h3-7,10H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBERLZHSXCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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